molecular formula C4H9N3O B2447529 1-Azido-2-methylpropan-2-ol CAS No. 71879-78-2

1-Azido-2-methylpropan-2-ol

Cat. No.: B2447529
CAS No.: 71879-78-2
M. Wt: 115.136
InChI Key: CAWFIHQMUUKNFZ-UHFFFAOYSA-N
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Description

1-Azido-2-methylpropan-2-ol is an organic compound with the molecular formula C₄H₉N₃O It is a derivative of 2-methylpropan-2-ol, where one of the hydrogen atoms is replaced by an azido group (-N₃)

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-2-methylpropan-2-ol can be synthesized through the nucleophilic substitution reaction of 2-methylpropan-2-ol with sodium azide (NaN₃). The reaction typically occurs in the presence of a suitable solvent, such as dimethylformamide (DMF), under mild heating conditions. The general reaction scheme is as follows:

(CH3)3COH+NaN3(CH3)3CON3+NaOH(CH₃)₃COH + NaN₃ \rightarrow (CH₃)₃CON₃ + NaOH (CH3​)3​COH+NaN3​→(CH3​)3​CON3​+NaOH

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Substitution Reactions: Sodium azide (NaN₃), halides, amines.

    Reduction Reactions: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂), catalysts like palladium on carbon (Pd/C).

    Cycloaddition Reactions: Alkynes, copper(I) catalysts.

Major Products Formed:

    Substitution Reactions: Halogenated or aminated derivatives of 2-methylpropan-2-ol.

    Reduction Reactions: 2-methylpropan-2-amine.

    Cycloaddition Reactions: Triazole derivatives.

Scientific Research Applications

1-Azido-2-methylpropan-2-ol has several scientific research applications, including:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, particularly those containing nitrogen functionalities.

    Materials Science: The compound is used in the preparation of azide-functionalized polymers and materials, which have applications in coatings, adhesives, and biomedical devices.

    Medicinal Chemistry: The azido group can be used as a bioorthogonal handle for the selective modification of biomolecules, enabling the development of targeted drug delivery systems and diagnostic tools.

    Chemical Biology: The compound is employed in click chemistry reactions for the labeling and visualization of biomolecules in living cells.

Comparison with Similar Compounds

1-Azido-2-methylpropan-2-ol can be compared with other azido alcohols and related compounds:

    1-Azido-2-propanol: Similar structure but with a different alkyl group, leading to variations in reactivity and applications.

    2-Azidoethanol: A smaller molecule with different physical and chemical properties, used in different synthetic applications.

    3-Azido-2-methylpropan-1-ol:

Uniqueness: this compound is unique due to its tertiary alcohol structure combined with an azido group, providing a balance of stability and reactivity that is valuable in various chemical transformations and applications.

Properties

IUPAC Name

1-azido-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O/c1-4(2,8)3-6-7-5/h8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWFIHQMUUKNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN=[N+]=[N-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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